4-acetamidophenyl 2-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

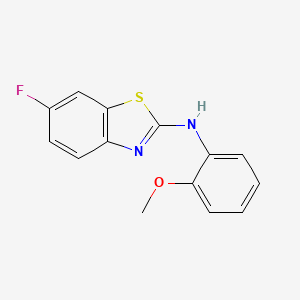

“4-acetamidophenyl 2-fluorobenzoate” is a compound that consists of two main components: 4-acetamidophenol and 2-fluorobenzoate . 4-acetamidophenol, also known as Acetaminophen, is a common over-the-counter medication used to relieve pain and reduce fever . 2-fluorobenzoate is an aromatic organic compound with the formula FC6H4CO2H .

Synthesis Analysis

The synthesis of “4-acetamidophenyl 2-fluorobenzoate” involves complex chemical reactions. The enzymatic defluorination of fluorine-containing compounds has gained increasing attention recently . The defluorination reactions of aliphatic and aromatic compounds containing fluorine by native enzymes, including fluoroacetate dehalogenase, fluoroacetate-specific defluorinase, 4-fluorobenzoate dehalogenase, defluorinating enoyl-CoA hydratase/hydrolase, 4-fluorophenol monooxygenase, and peroxygenase-like LmbB2 have been reviewed .Molecular Structure Analysis

The molecular structure of “4-acetamidophenyl 2-fluorobenzoate” can be understood by analyzing its components. The molecular formula of 4-acetamidophenol is CH3CONHC6H4OH , and that of 2-fluorobenzoate is C7H4FO2 .Chemical Reactions Analysis

The chemical reactions involving “4-acetamidophenyl 2-fluorobenzoate” are complex and involve several steps. The defluorination mechanism of two enzymes is quite different from each other. In the reaction catalyzed by 4-fluorobenzoate dehalogenase, defluorination of 4-fluorobenzoate is directly conducted without the structural transformation .将来の方向性

The future directions in the study of “4-acetamidophenyl 2-fluorobenzoate” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. The enzymatic defluorination of fluorine-containing compounds, including “4-acetamidophenyl 2-fluorobenzoate”, is a topic of increasing interest .

作用機序

Target of Action

Similar compounds have been shown to inhibit cyclooxygenase-2 (cox-2), an enzyme involved in inflammation and pain .

Mode of Action

It’s known that fluorinated compounds can undergo enzymatic defluorination . This process involves the cleavage of carbon-fluorine bonds, which are the strongest bonds in organic chemistry .

Biochemical Pathways

Fluorinated compounds like 4-acetamidophenyl 2-fluorobenzoate can be involved in enzymatic defluorination reactions . For instance, 4-fluorobenzoate can be defluorinated by enzymes such as 4-fluorobenzoate dehalogenase . The defluorination of 4-fluorobenzoate leads to the formation of 3-fluoro-cis,cis-muconate, which can further undergo cycloisomerization to form 4-fluoromuconolactone .

Pharmacokinetics

The transient modification of active drug structures to enhance their efficient delivery is a widely practiced method . This suggests that the compound could potentially be modified to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have shown potent anti-inflammatory activity . This suggests that 4-acetamidophenyl 2-fluorobenzoate could potentially exert anti-inflammatory effects.

Action Environment

The action of 4-acetamidophenyl 2-fluorobenzoate can be influenced by various environmental factors. For instance, fluorinated compounds are known to be persistent in the environment and can accumulate in the human body . This could potentially affect the action, efficacy, and stability of the compound.

特性

IUPAC Name |

(4-acetamidophenyl) 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZOPYZZOYMDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl 2-fluorobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6500109.png)

![ethyl 5-({N'-[(1E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}methoxy)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B6500112.png)

![(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-4-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B6500124.png)

![2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6500131.png)

![(E)-N-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine](/img/structure/B6500134.png)

![[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6500140.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6500142.png)

![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopentanecarboxamide](/img/structure/B6500149.png)

![8-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6500169.png)

![8-[(pyridin-3-yl)methoxy]quinoline](/img/structure/B6500177.png)

![1-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B6500182.png)